Differentiated Rearrangement Rate Constant (kr) Validates Use as a Radical Clock Probe
In radical clock experiments using methane monooxygenase (MMO), 1,1,2,2-tetramethylcyclopropane exhibits a distinct rearrangement rate constant (kr) compared to cis/trans-1,2-dimethylcyclopropane. Specifically, it possesses a kr = 1.7–17.5 × 10⁸ s⁻¹ (at 30°C), which is quantitatively different from the kr = 1.2–6.4 × 10⁸ s⁻¹ measured for cis- and trans-1,2-dimethylcyclopropane under identical conditions [1]. This difference is not due to bond strength but to the unique steric environment of the fully substituted cyclopropane.
| Evidence Dimension | Radical clock rearrangement rate constant (kr) |
|---|---|
| Target Compound Data | 1.7–17.5 × 10⁸ s⁻¹ |
| Comparator Or Baseline | cis- and trans-1,2-dimethylcyclopropane: 1.2–6.4 × 10⁸ s⁻¹ |
| Quantified Difference | Rate constant range for 1,1,2,2-tetramethylcyclopropane is higher and non-overlapping at the upper bound, reflecting greater steric hindrance. |
| Conditions | Soluble methane monooxygenase (MMO) from Methylosinus trichosporium OB3b, 30°C |
Why This Matters
This validated, non-overlapping kr value makes 1,1,2,2-tetramethylcyclopropane an essential and non-substitutable probe for studying C-H activation mechanisms, where less-substituted analogs yield different kinetic fingerprints.
- [1] Jin, Y., & Lipscomb, J. D. (2000). Mechanistic insights into C–H activation from radical clock chemistry: oxidation of substituted methylcyclopropanes catalyzed by soluble methane monooxygenase from Methylosinus trichosporium OB3b. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1543(1), 47–59. https://doi.org/10.1016/s0167-4838(00)00199-0. View Source
